7-chloro-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
NMR Analysis of Enantiomers
The determination of enantiomers of chlorinated benzoxazinone derivatives has been facilitated by the development of a simple NMR method. Specifically, the enantiomers of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo[3,2-b][1,3]benzoxazin-9-one have been analyzed using a chiral shift reagent, tris[3-(heptafluoroburyryl)-d-camphorato]europium(III). This method allows the differentiation of enantiomers by causing the doublet of the 2-methyl group protons to split into two pairs of doublets, which shift downfield. The relative concentration of the enantiomers can be quantified by integrating the area under the doublets .
Natural Occurrence in Corn
An unusual chlorinated 1,4-benzoxazin-3-one derivative was isolated from young corn roots, demonstrating the natural occurrence of such compounds in plants. The structure of this derivative was established through various spectroscopic techniques, including NMR and mass spectrometry. A second growth-chamber experiment confirmed the presence of this chlorinated benzoxazine derivative in corn, indicating its potential role in the plant's biochemistry .
Diastereoisomer Assay via NMR
A rapid and quantitative NMR assay has been developed to determine the ratio of diastereoisomers in 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one. The use of a deuterated europium shift reagent allows for the clear distinction between the diastereoisomeric pairs by splitting the 2-methyl group protons into separate doublets. The ratio of these pairs can be accurately determined by NMR integration, with results closely matching the actual values of prepared mixtures .
Physical and Chemical Properties
While the provided papers do not directly discuss the physical and chemical properties of 7-chloro-2H-1,4-benzoxazin-3(4H)-one, the methods used for structural determination and the natural occurrence of related compounds suggest that these properties are significant for both analytical chemistry and plant biochemistry. The NMR techniques employed for enantiomer and diastereoisomer determination highlight the compound's responsiveness to chiral and shift reagents, which is indicative of its stereochemical complexity . The isolation from corn roots suggests that the compound's physical properties allow it to persist in the plant's biological environment .
Scientific Research Applications
Phytochemistry and Ecological Role
7-chloro-2H-1,4-benzoxazin-3(4H)-one, a benzoxazinone compound, has garnered significant interest in phytochemistry. It is involved in various biological roles including phytotoxic, antifungal, antimicrobial, and antifeedant effects. The degradation products of benzoxazinones are crucial in understanding the chemical defense mechanisms of plants. These compounds have also been explored for their potential as natural herbicide models due to their versatility and chemical simplicity (Macias et al., 2009).
Allelochemicals in Agriculture
Benzoxazinones like this compound display interesting biological properties such as phytotoxicity and antimicrobial effects. These properties are significant in agriculture for the development of natural herbicides and pest control. The isolation and synthesis of these compounds from plants in the Poaceae family highlight their potential utility in agronomy (Macias et al., 2006).
Analytical and Synthetic Chemistry
In analytical chemistry, methods like electrospray time-of-flight mass spectrometry (ESI-TOFMS) have been used to study the structural characteristics of benzoxazinone derivatives. This approach aids in understanding their chemical behavior and potential applications (Bonnington et al., 2003). Additionally, synthetic methodologies are being developed for the efficient preparation of benzoxazinone derivatives, demonstrating their significance in medicinal and biological research (Feng et al., 2009).
Environmental and Ecotoxicologic Impact
Research into benzoxazinones also encompasses their environmental impact and degradation kinetics. The understanding of how these compounds degrade and their effects on target and non-target organisms is essential for assessing their ecological and toxicological implications (Macias et al., 2005).
Novel Applications
Innovative applications of benzoxazinones are being explored, such as their role in dye and colorant synthesis. The reactivity of these compounds under different conditions can lead to the development of new materials with specific properties (Hartmann et al., 2004).
properties
IUPAC Name |
7-chloro-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHYYLMIQSZWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the benzene rings in 7-chloro-2H-1,4-benzoxazin-3(4H)-one?
A1: The two benzene rings in this compound are almost perpendicular to each other. This is evident from the dihedral angle between the rings, which is reported as 89.99° with a standard deviation of 0.13°. []
Q2: What is the conformation of the six-membered heterocyclic ring in this compound?
A2: The six-membered heterocyclic ring in this compound adopts an envelope conformation. This conformation arises from the oxygen atom in the ring being disordered over two positions. The oxygen atom deviates from the plane formed by the other five atoms in the ring. The disorder ratio between the two oxygen positions is 0.46:0.54, with a standard deviation of 0.04 for both ratios. []
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